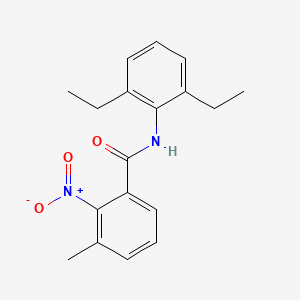![molecular formula C16H15N3OS B5843955 N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)
N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide, also known as MPAA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPAA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms. In
Mechanism of Action
The mechanism of action of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide involves the formation of a covalent bond between the sulfur atom of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide and the active site of the enzyme or protein. This covalent bond results in the inhibition of the enzyme or protein activity, which can have downstream effects on cellular processes and signaling pathways.
Biochemical and Physiological Effects:
N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and proteins, N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. These effects make N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide a promising tool for studying cellular processes and disease mechanisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide in lab experiments is its specificity for certain enzymes and proteins. Because N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide forms a covalent bond with the active site of the enzyme or protein, it can be used to selectively inhibit the activity of a specific target. However, this specificity can also be a limitation, as N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide may not be effective against all enzymes or proteins. Additionally, the covalent bond formed by N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is irreversible, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide. One area of interest is the development of new synthetic methods for N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide and related compounds. This could lead to the creation of more potent and selective inhibitors for a wider range of enzymes and proteins. Another area of interest is the use of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide in drug discovery, as it has been shown to have potential therapeutic applications in cancer and other diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide, which could lead to the development of new treatments and therapies.
Synthesis Methods
The synthesis of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction of 6-methyl-2-pyridinamine with carbon disulfide to form 6-methyl-2-pyridinyl dithiocarbamate. This intermediate is then reacted with 3-phenylacryloyl chloride to form N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide. The synthesis of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been optimized to produce high yields and purity, making it a readily available compound for scientific research.
Scientific Research Applications
N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been studied extensively for its potential applications in scientific research. One of the main uses of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is as a tool for studying the mechanism of action of enzymes and proteins. N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to inhibit the activity of a variety of enzymes, including proteases, kinases, and phosphatases. By studying the effects of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide on these enzymes, researchers can gain insight into their function and potential therapeutic targets.
properties
IUPAC Name |
(E)-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-6-5-9-14(17-12)18-16(21)19-15(20)11-10-13-7-3-2-4-8-13/h2-11H,1H3,(H2,17,18,19,20,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPIAJTXZIZKOS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(carboxymethyl)thio]-5-iodobenzoic acid](/img/structure/B5843875.png)


![4-methyl-3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5843889.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}propanohydrazide](/img/structure/B5843912.png)
![1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5843920.png)


![3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B5843949.png)


